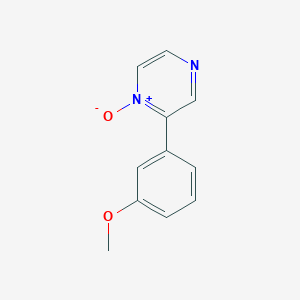![molecular formula C15H13N3O6S B14173341 (5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one CAS No. 673489-42-4](/img/structure/B14173341.png)
(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a nitro-substituted benzodioxole, and a thiazolone moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a condensation reaction with a nitro-substituted benzaldehyde.
Morpholine Ring Formation: The morpholine ring is usually introduced via a nucleophilic substitution reaction involving a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in production.
化学反応の分析
Types of Reactions
(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, (5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the nitro group and the morpholine ring suggests that it may exhibit antimicrobial or anticancer activities, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of (5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(5E)-2-morpholin-4-yl-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one: Similar structure but with a different aromatic substituent.
(5E)-2-morpholin-4-yl-5-[(2,4-dinitrophenyl)methylidene]-1,3-thiazol-4-one: Contains additional nitro groups, potentially altering its reactivity and biological activity.
(5E)-2-morpholin-4-yl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one: Chlorine substitution instead of nitro, affecting its chemical properties.
Uniqueness
The uniqueness of (5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one lies in its combination of functional groups, which imparts distinctive chemical and biological properties
特性
CAS番号 |
673489-42-4 |
|---|---|
分子式 |
C15H13N3O6S |
分子量 |
363.3 g/mol |
IUPAC名 |
(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H13N3O6S/c19-14-13(25-15(16-14)17-1-3-22-4-2-17)6-9-5-11-12(24-8-23-11)7-10(9)18(20)21/h5-7H,1-4,8H2/b13-6+ |
InChIキー |
CUBZKVBOJATEME-AWNIVKPZSA-N |
異性体SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/S2 |
正規SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)S2 |
溶解性 |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


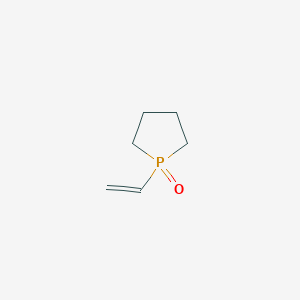

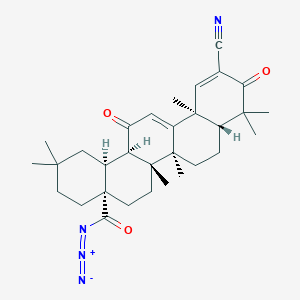
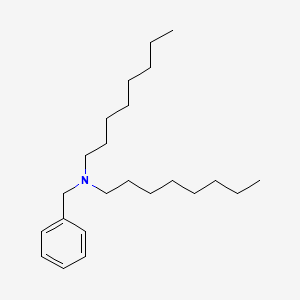
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)



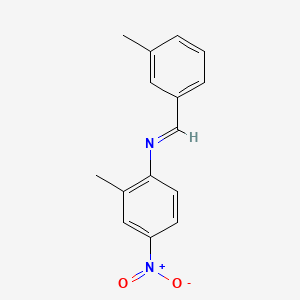
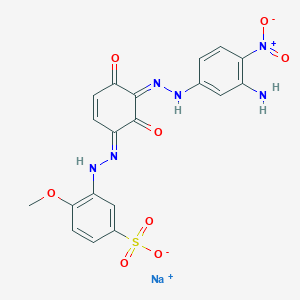
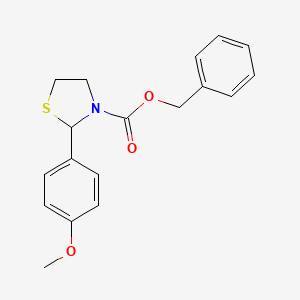
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
